

# Physicochemical Profile & Supply Chain Dynamics

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## Compound of Interest

Compound Name: *1-(1,3-dioxan-2-yl)-N-methylmethanamine*

Cat. No.: *B13891290*

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The strategic value of 2-(methylaminomethyl)-1,3-dioxane lies in its dual functionality. The 1,3-dioxane ring acts as a robust protecting group that resists basic and mildly acidic conditions, while the methylamine moiety serves as a highly tunable, reactive nucleophile.

Because it is not a bulk commodity, procurement requires navigating specialized Custom Development and Manufacturing Organizations (CDMOs) or catalog aggregators like eMolecules, which index niche heterocyclic building blocks<sup>[1]</sup>. For immediate research needs, in-house synthesis is often the most reliable procurement strategy.

Table 1: Quantitative Physicochemical Data for Analytical Verification

Property	Value	Analytical Significance
IUPAC Name	1-(1,3-dioxan-2-yl)-N-methylmethanamine	Standardized nomenclature for spectral database queries
Molecular Formula	C6H13NO2	Essential for High-Resolution Mass Spectrometry (HRMS)
Molecular Weight	131.17 g/mol	Base peak target for GC-MS validation
SMILES	CNCC1OCCCO1	Required for computational modeling and docking studies
InChIKey	MZRZYABLSVBZJI-UHFFFAOYSA-N	Unique identifier for structural verification[2]
Estimated Boiling Point	170–180 °C	Dictates the requirement for vacuum/Kugelrohr distillation

## De Novo Synthesis & Self-Validating Protocol

To bypass supply chain limitations, we utilize a robust, two-phase de novo synthesis. This protocol relies on the nucleophilic substitution of a halogenated acetal. Every step is designed as a self-validating system to ensure high yield and purity without the need for complex downstream purification.

### Phase 1: Acetalization (Synthesis of Intermediate)

- Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
- Reagents: Combine chloroacetaldehyde dimethyl acetal (1.0 eq), 1,3-propanediol (1.1 eq), and catalytic p-toluenesulfonic acid (pTSA, 0.05 eq) in 200 mL of anhydrous toluene.
- Reaction: Reflux the mixture at 110°C for 12 hours.
  - Causality: The Dean-Stark trap is critical here; it continuously removes the methanol byproduct, driving the thermodynamic equilibrium entirely toward the cyclic 1,3-dioxane product.

- Workup: Cool the mixture and wash immediately with saturated aqueous  $\text{NaHCO}_3$ .
  - Causality: Neutralizing the pTSA is non-negotiable. Trace acid during concentration will trigger the hydrolysis of the newly formed acetal ring. Dry over  $\text{MgSO}_4$  and concentrate under reduced pressure to yield 2-(chloromethyl)-1,3-dioxane.

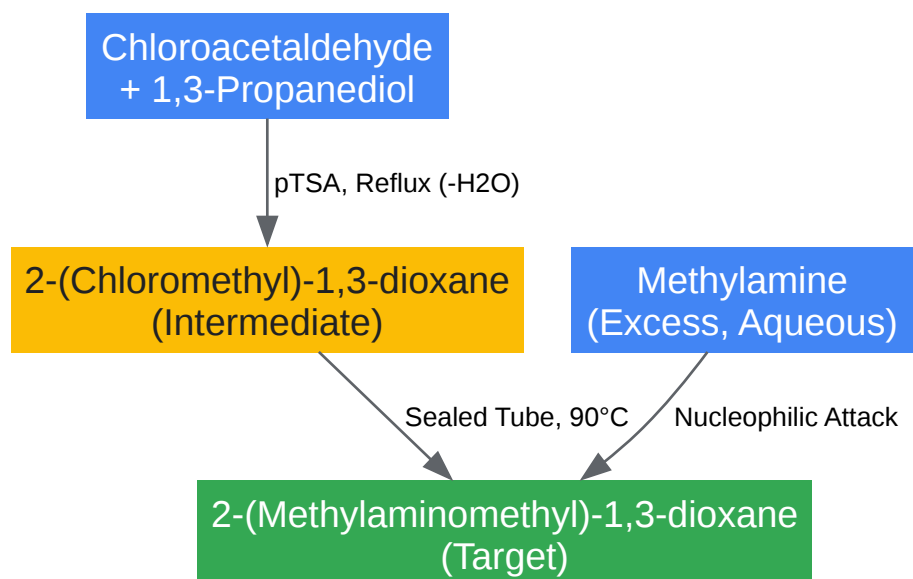
## Phase 2: Amination (Synthesis of Target)

- Setup: Transfer the 2-(chloromethyl)-1,3-dioxane (1.0 eq) into a heavy-walled pressure tube.
- Reagents: Add a 40% aqueous solution of methylamine (10.0 eq).
  - Causality: A massive 10-fold stoichiometric excess of methylamine is required to statistically favor the formation of the secondary amine and suppress over-alkylation into a tertiary amine.
- Reaction: Seal the tube securely and heat to  $90^\circ\text{C}$  behind a blast shield for 24 hours.
  - Causality: Methylamine is highly volatile. The sealed tube traps the gas, allowing pressure to build and overcome the activation energy required for nucleophilic substitution at the sterically hindered neopentyl-like position.
- Workup: Cool to room temperature and extract with dichloromethane (3 x 50 mL). Wash the organic layer with brine.
  - Causality: The brine wash removes the highly polar unreacted methylamine and prevents aqueous emulsions, ensuring a clean organic phase.
- Purification: Dry over anhydrous  $\text{Na}_2\text{SO}_4$ , evaporate the solvent, and purify via Kugelrohr distillation.
  - Causality: Kugelrohr distillation is preferred over standard fractional distillation to minimize thermal stress, which could degrade the acetal.

## Quality Control Checkpoints (Self-Validation)

- GC-MS: Confirm the complete disappearance of the intermediate ( $m/z \sim 136$ ) and the emergence of the target product peak ( $m/z 131$ ).

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ): The protocol is validated when the exocyclic methylene protons shift from  $\sim 3.5$  ppm ( $-\text{CH}_2\text{Cl}$ ) to  $\sim 2.7$  ppm ( $-\text{CH}_2\text{NH}-$ ), accompanied by the appearance of a sharp N-methyl singlet at  $\sim 2.4$  ppm.



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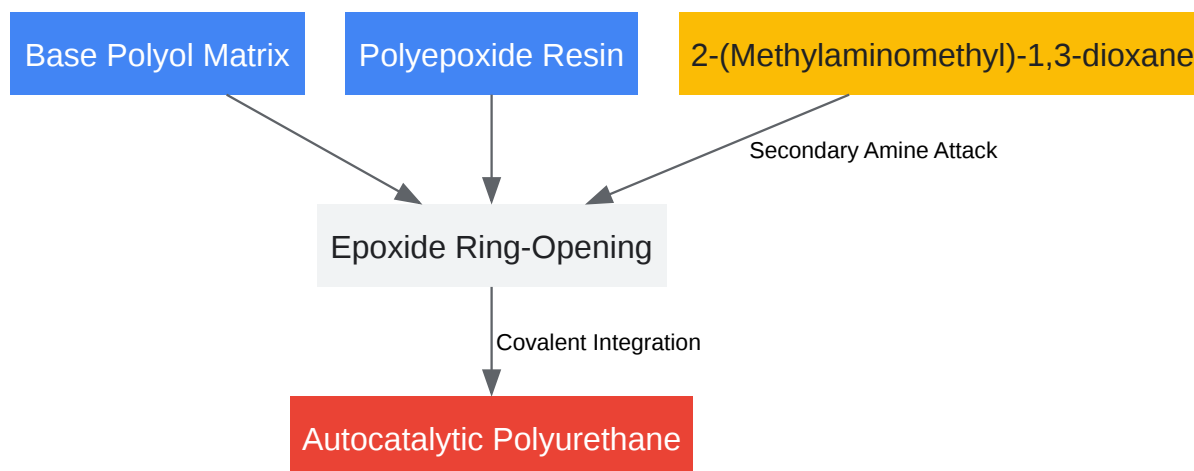
Workflow for the de novo synthesis of 2-(methylaminomethyl)-1,3-dioxane.

## Advanced Applications in Industry

### Polyurethane Catalysis: The Zero-VOC Paradigm

Historically, polyurethane foams required volatile tertiary amine catalysts (like DABCO) which outgas over time, leading to severe "fogging" in automotive interiors and environmental health concerns.

2-(methylaminomethyl)-1,3-dioxane solves this by acting as an autocatalytic modifier. As detailed in foundational patents by [3], the secondary amine of the dioxane derivative attacks the epoxide rings of resins (such as D.E.R. 736) [4]. This covalently binds the catalytic amine directly into the polyol backbone. The resulting "autocatalytic polyol" drives the isocyanate-polyol reaction without the need for free, volatile catalysts, effectively creating a zero-VOC polyurethane matrix [3].



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Mechanism of covalent integration into autocatalytic polyurethane matrices.

## Pharmaceutical Scaffolding

In drug development, 1,3-dioxane derivatives are utilized to rigidify flexible alkyl chains, locking molecules into active conformations. Similar to how related compounds are used to synthesize cap-dependent endonuclease inhibitors for antiviral therapies[5], the 2-(methylaminomethyl)-1,3-dioxane scaffold provides a lipophilic, metabolically stable core. The secondary amine acts as an ideal attachment point for further functionalization via reductive amination or amide coupling, making it a highly valuable bioisostere in modern medicinal chemistry[6].

## References

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